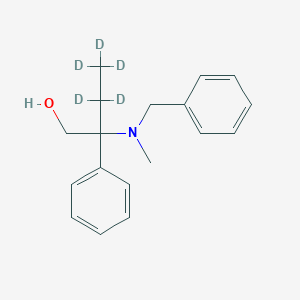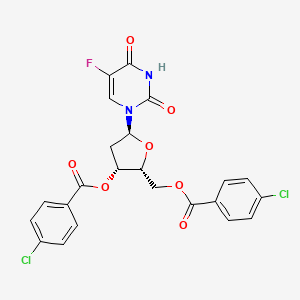
3,5-Di-O-p-chlorobenzoyl |A-Floxuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Di-O-p-chlorobenzoyl α,β-Floxuridine is a protected mixture of Floxuridine anomers . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides . The molecular formula is C23H17Cl2FN2O7 and the molecular weight is 523.29 .
Synthesis Analysis
The synthesis of such compounds often involves comprehensive strategies for furanoid glycal synthesis . For instance, furanoid glycal was prepared by asymmetric epoxidation of allyl alcohol followed by in situ esterification with pivaloyl chloride .Chemical Reactions Analysis
Chemotherapeutic drug–DNA hybrid nanostructures have been developed for anti-tumor therapy . The designs of these hybrid systems, including the constructions of nanostructures and the strategies for drug loading, largely influence the efficiency of drug delivery .Scientific Research Applications
Prodrug Development and Targeted Delivery
Enhancing Transport and Selectivity : Prodrug strategies involving amino acid ester prodrugs of floxuridine target the PEPT1 transporter, showing potential for selective antiproliferative action and enhanced transport in cells overexpressing PEPT1. These strategies suggest that optimal delivery can be achieved by considering both stability and transport characteristics of the prodrug (Landowski et al., 2005).
Liver Targeting via Bile Acid Prodrugs : Prodrugs conjugated with chenodeoxycholic acid aim to exploit the bile acid liver uptake transporter for targeting the liver, showing promise for treating metastatic liver disease. These prodrugs exhibit both potent inhibition and substrate characteristics for the liver uptake transporter, indicating potential for improved targeting and reduced non-specific effects (Vivian & Polli, 2014).
Metabolic Stability and Transporter Affinity : Dipeptide monoester prodrugs of floxuridine demonstrate enhanced resistance to glycosidic bond metabolism and higher affinity for PEPT1 transporters, suggesting a potential for increased oral uptake and enhanced cytotoxic activity in cancer cells. These findings highlight the importance of dipeptide prodrugs in improving the therapeutic index of floxuridine (Tsume et al., 2008).
Novel Synthesis Approaches
HPLC Determination and Synthesis of Diastereomers : Research on the HPLC determination condition for N-butyl 3,5-di-(O-p-chlorobenzoyl)-D-2-deoxy-ribofuranoside diastereomers provides insights into the accurate, simple, and rapid methods suitable for both laboratory and industry, facilitating the development of medical intermediates crucial for drug synthesis (Wang, 2014).
Efficient Synthesis of Medical Intermediates : The synthesis of 1-O-acetyl-3,5-di-o-(p-chlorobenzoyl)-2-deoxy-α,β-D-ribofuranoside from 2-deoxy-D-ribose represents a high-yield process for producing important medical intermediates. These developments support the production of compounds necessary for the creation of floxuridine derivatives (Shang Zhi-cai, 2006).
properties
IUPAC Name |
[(2R,3R,5S)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)/t17-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGUIKIBDTIHT-QRVBRYPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747603 |
Source


|
| Record name | 1-[3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-threo-pentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-O-p-chlorobenzoyl |A-Floxuridine | |
CAS RN |
110558-30-0 |
Source


|
| Record name | 1-[3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-threo-pentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

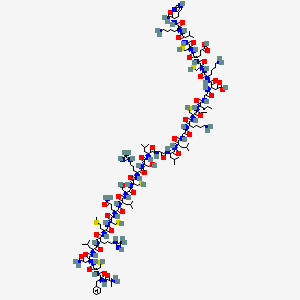
![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)
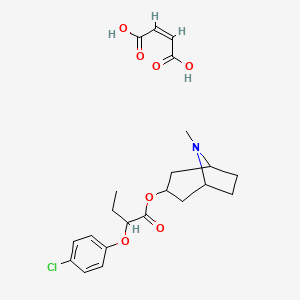
![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)

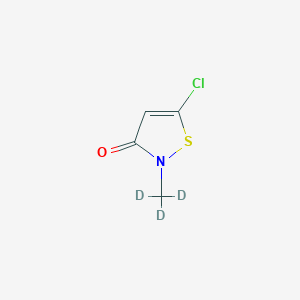
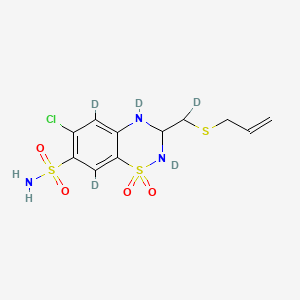
![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)
